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Structural Data of Selected Diamminesilver(I) Salts

The table below summarizes key structural features found in the search results.

Salt / Complex
Counter-Ion
/ Anion

Coordination
Geometry

Key Structural Features Reference

Diamminesilver(I)
Cation

Various Linear [N—Ag

—N]

N—Ag—N angles: 175.2° to

178.2°; Forms polymeric
chains via Ag···Ag
interactions (3.315 Å) in
some structures [1].

[1]

Diamminesilver(I)
Sulfate

SO₄²⁻ Linear
(inferred)

Structural formula:
[Ag(NH₃)₂]₂SO₄ [2].

[2]

Diamminesilver(I)
Nitrate

NO₃⁻ Linear
(inferred)

Molecular Formula:
AgH₆N₃O₃; CAS#: 23606-

32-8 [3].

[3]

Diamminesilver(I) 2-
hydroxy-5-

C₇H₆O₇S₂²⁻ Linear [N—Ag

—N]

Four independent cations in

the structure; geometry is
nearly linear with N—Ag—N

[1]
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Salt / Complex
Counter-Ion
/ Anion

Coordination
Geometry

Key Structural Features Reference

methylbenzene-1,3-
disulfonate

angles of 175.2°, 178.08°,
175.8°, and 178.20° [1].

Experimental Characterization Methods

The structural data presented above are typically determined using a suite of experimental techniques. Here

are detailed methodologies for the key experiments cited:

X-ray Diffraction (XRD) [4] [5] [1]: This is the primary method for determining crystal structures.

The general workflow involves:

Crystal Growth: Growing a high-quality single crystal of the complex.

Data Collection: Mounting the crystal on a diffractometer and exposing it to an X-ray beam
(e.g., Cu Kα radiation) to collect diffraction data.

Structure Solution: Using computational methods to solve the "phase problem" and generate
an initial model of the electron density.

Structure Refinement: Iteratively adjusting the model (atomic positions, thermal parameters)
to achieve the best fit with the experimental data, resulting in precise bond lengths, bond

angles, and spatial arrangement.

Vibrational Spectroscopy (IR and Raman) [4]: This technique provides information on molecular

vibrations, which are characteristic of specific functional groups and coordination.

FT-IR Spectroscopy: Sample preparation involves recording the spectrum in Attenuated Total
Reflection (ATR) mode or as a KBr pellet. Spectra are typically collected over a range of
4000–400 cm⁻¹ to identify bonds like N-H from the ammine ligands and the coordination

environment of the anion.
Raman Spectroscopy: The solid sample is analyzed using a microspectrometer.

Measurements can be taken at different temperatures (e.g., -150°C) and with different laser
wavelengths (e.g., 532 nm, 785 nm) to avoid sample degradation. This helps in characterizing

the anion's vibrations and metal-ligand bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy [5]: While less common for silver itself, NMR is

used to characterize the precipitate products of reactions involving diamminesilver complexes.
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³¹P MAS-NMR: Used to identify the formation of apatite phases, with a peak at 2.7 ppm

indicating calcium hydroxyapatite.
¹⁹F MAS-NMR: Conducted to confirm the formation of fluorapatite (peak at -102 ppm) or

carbonated fluorapatite (peak at -88 ppm).

Structural Relationships and Workflow

The following diagram illustrates the logical relationship between the core diamminesilver(I) cation, its

universal linear geometry, and the extended structures it forms, which are influenced by the specific anion

and experimental conditions.

Diamminesilver(I) Cation
[Ag(NH₃)₂]⁺

Linear Coordination Geometry
N—Ag—N ≈ 175° - 178°

Anion Influence

Extended Structure:
Polymeric Cationic Chains

e.g., with specific
organic anions

Extended Structure:
3D Hydrogen-Bonded Network

Influenced by
anion geometry

and H-bond sites

Overall Crystal Structure

Click to download full resolution via product page
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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